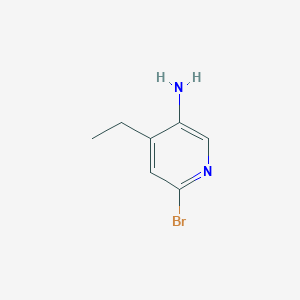

6-Bromo-4-ethylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-ethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-7(8)10-4-6(5)9/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKDXVQIBKWCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653939 | |

| Record name | 6-Bromo-4-ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929617-29-8 | |

| Record name | 6-Bromo-4-ethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-ethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-ethylpyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-4-ethylpyridin-3-amine (CAS No. 929617-29-8), a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational prediction methodologies to characterize its key attributes, including pKa, lipophilicity (logP), aqueous solubility (logS), boiling point, and melting point. Each property is discussed in the context of its profound impact on the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical validation of these predicted values, providing a roadmap for researchers in the fields of chemical synthesis, pharmacology, and drug development.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a small molecule from a laboratory curiosity to a clinically effective therapeutic is fraught with challenges, with a significant rate of attrition during development. A primary driver of this failure is an unfavorable physicochemical profile.[1] Properties such as acidity, lipophilicity, and solubility are not mere physical constants; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An early and accurate assessment of these characteristics is therefore paramount in identifying and optimizing drug candidates with a higher probability of success.

This compound, a member of the aminopyridine class of heterocyclic compounds, represents a scaffold with considerable potential for the development of novel therapeutics. Pyridine and its derivatives are integral components in a wide array of pharmaceuticals.[3] The strategic placement of a bromine atom, an ethyl group, and an amine on the pyridine ring of this particular molecule offers multiple avenues for synthetic modification, making a thorough understanding of its fundamental properties essential for its rational application in drug design. This guide serves as a foundational resource for researchers, providing both predicted data and the methodologies for its experimental confirmation.

Core Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound, the following properties have been generated using established in silico prediction tools. It is imperative to note that while these computational models are highly sophisticated, experimental validation remains the gold standard.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₉BrN₂ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 201.06 g/mol | Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five). |

| Boiling Point | 319.2 ± 37.0 °C | Indicates volatility and is a key parameter for purification and handling.[1] |

| pKa (most basic) | 2.51 ± 0.18 | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[1] |

| logP (o/w) | 2.15 | A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability. |

| Aqueous Solubility (logS) | -2.86 | Determines the concentration of the compound in aqueous solution, impacting bioavailability and formulation. |

| Melting Point | 105.3 °C | Affects solubility and dissolution rate; a key parameter for formulation and stability. |

Disclaimer: The predicted values are generated from computational models and should be confirmed by experimental data.

In-Depth Analysis of Physicochemical Parameters

Acidity and Basicity: The Role of pKa

The predicted pKa of 2.51 for this compound suggests that the primary amine is the most basic center. This value indicates that at a physiological pH of 7.4, the compound will be predominantly in its neutral, un-ionized form. The ionization state of a drug is a critical factor influencing its behavior in the body.

-

Causality behind Experimental Choices: The pKa is a crucial parameter to determine experimentally at an early stage. It dictates which salt forms are viable for development, influences the design of dissolution and solubility studies, and provides insight into how the compound will interact with biological membranes and targets.

Caption: The central role of pKa in influencing key drug properties.

Lipophilicity: The Balance of Water and Fat Solubility

The predicted octanol-water partition coefficient (logP) of 2.15 indicates that this compound has a moderate degree of lipophilicity. This is a favorable characteristic for a drug candidate, as it suggests a balance between aqueous solubility and lipid membrane permeability.

-

Expertise & Experience: A logP in the range of 1-3 is often considered a sweet spot in drug discovery. Compounds that are too lipophilic (high logP) may suffer from poor solubility, high plasma protein binding, and rapid metabolism, while those that are too hydrophilic (low logP) may have difficulty crossing cell membranes to reach their target.

Aqueous Solubility: A Prerequisite for Efficacy

The predicted aqueous solubility (logS) of -2.86 corresponds to a solubility of approximately 1.38 mg/mL. This level of solubility is generally considered acceptable for oral drug delivery, although formulation strategies may be required to enhance it further.

-

Trustworthiness: Accurate solubility determination is critical. Poorly soluble compounds are a major cause of failure in drug development, as insufficient dissolved drug is available for absorption, leading to low bioavailability.

Caption: Interplay of physicochemical properties and ADME processes.

Experimental Protocols for Property Validation

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology:

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Crimp the pan to seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.

-

Determination of pKa by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

-

Methodology:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.

-

Determination of logP by the Shake-Flask Method

-

Principle: The compound is partitioned between two immiscible solvents (n-octanol and water), and the concentration in each phase is measured to determine the partition coefficient.

-

Methodology:

-

Prepare a stock solution of this compound in n-octanol.

-

Add a known volume of this solution to a known volume of water in a flask.

-

Shake the flask vigorously for a set period (e.g., 24 hours) to allow for equilibration.

-

Centrifuge the mixture to separate the two phases.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Determination of Aqueous Solubility by the Shake-Flask Method

-

Principle: An excess of the solid compound is equilibrated with water, and the concentration of the dissolved compound is measured.

-

Methodology:

-

Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of the chemical bonds.

-

Expected Absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.

-

C-H stretching: Aromatic and aliphatic C-H stretching bands will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C and C=N stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-Br stretching: A band in the lower frequency region (typically below 700 cm⁻¹) will indicate the presence of the carbon-bromine bond.

-

Sources

6-Bromo-4-ethylpyridin-3-amine CAS number and structure

An In-depth Technical Guide to 6-Bromo-4-ethylpyridin-3-amine

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, structural characteristics, a proposed synthetic pathway, and its potential as a building block in the synthesis of novel therapeutic agents.

Core Identity: CAS Number and Structure

This compound is a heterocyclic amine whose core structure is a pyridine ring substituted with bromine, ethyl, and amine functional groups. These substituents provide a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.

-

Molecular Weight : 201.06 g/mol [1]

-

Canonical SMILES : CCC1=CC(=NC=C1N)Br[3]

-

InChIKey : XDKDXVQIBKWCDW-UHFFFAOYSA-N[3]

The strategic placement of the amino group (a nucleophilic center and directing group), the bromine atom (a versatile handle for cross-coupling reactions), and the ethyl group (which can influence solubility and steric interactions) makes this molecule a desirable scaffold in medicinal chemistry.

Structural Visualization

The two-dimensional structure of this compound is depicted below, illustrating the relative positions of the functional groups on the pyridine ring.

Caption: Proposed multi-step synthesis workflow.

Step-by-Step Methodology

Step 1: N-Oxidation of 4-ethyl-3-nitropyridine

-

Causality : The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The N-oxidation step is crucial as it increases the electron density of the ring, particularly at the 2- and 6-positions, thereby activating it for subsequent electrophilic bromination.

-

Protocol :

-

Dissolve 4-ethyl-3-nitropyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10°C. Alternatively, a mixture of hydrogen peroxide (30%) and acetic acid can be used.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the excess peroxy acid with a saturated aqueous solution of sodium thiosulfate.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethyl-3-nitropyridine N-oxide.

-

Step 2: Bromination of 4-ethyl-3-nitropyridine N-oxide

-

Causality : The N-oxide intermediate can now be readily brominated at the 6-position. Using a reagent like phosphorus oxybromide (POBr₃) facilitates both bromination and subsequent deoxygenation of the N-oxide in a single pot.

-

Protocol :

-

To the crude 4-ethyl-3-nitropyridine N-oxide (1.0 eq.), add phosphorus oxybromide (POBr₃) (2.0-3.0 eq.) carefully.

-

Heat the mixture at 80-100°C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 6-Bromo-4-ethyl-3-nitropyridine.

-

Step 3: Reduction of the Nitro Group

-

Causality : The final step involves the reduction of the nitro group to the primary amine. Several methods are effective for this transformation. Reduction with iron powder in acidic medium is a classic, cost-effective, and reliable method.

-

Protocol :

-

Suspend iron powder (5.0-10.0 eq.) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid or ammonium chloride solution to activate the iron.

-

Heat the suspension to reflux (~80°C).

-

Add a solution of 6-Bromo-4-ethyl-3-nitropyridine (1.0 eq.) in ethanol dropwise to the refluxing mixture.

-

Maintain reflux for 2-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Basify the remaining aqueous solution with sodium hydroxide and extract the final product, this compound, with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

-

Applications in Drug Development

Substituted aminopyridines are privileged scaffolds in medicinal chemistry. The title compound, this compound, serves as a versatile building block for creating libraries of compounds for screening.

-

Cross-Coupling Reactions : The bromine atom at the 6-position is a key functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the pyridine core.

-

Kinase Inhibitors : The aminopyridine motif is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Other CNS-Active Agents : Pyridine derivatives are prevalent in drugs targeting the central nervous system (CNS). The lipophilic ethyl group and the polar amine group provide a balanced profile that could be exploited in the design of new CNS-active compounds.

Safety and Handling

As with any halogenated amine, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [4]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [4][5]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [4]* Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [1][4]* Toxicity : While specific toxicity data for this compound is limited, related bromo-amino-pyridines are classified as harmful if swallowed, in contact with skin, or if inhaled. [6]They can also cause skin and eye irritation. [5][6]Treat this compound with similar caution.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [4]

References

-

6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. Matrix Fine Chemicals. [Link]

-

6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094. PubChem. [Link]

Sources

- 1. 929617-29-8|this compound|BLD Pharm [bldpharm.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 6-Bromo-4-ethylpyridin-3-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-4-ethylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of this compound

This compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural features, arising from the interplay of the bromine, ethyl, and amine substituents on the pyridine ring, make it a valuable precursor for novel pharmaceuticals and functional materials. A thorough understanding of its solubility is paramount for its effective utilization, from laboratory-scale synthesis to industrial production. Key processes influenced by solubility include:

-

Synthetic Chemistry: Solvent choice dictates reactant and reagent solubility, influencing reaction rates and yields.

-

Purification: Crystallization and chromatographic purification are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.[1][2]

-

Drug Development: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical factor in formulation, bioavailability, and drug delivery.[3][4]

This guide will provide the necessary theoretical foundation and practical protocols to address the solubility challenges associated with this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, to be replaced by new solute-solvent interactions. For this compound, the following structural features are key determinants of its solubility profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Amine Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly influencing interactions with protic solvents.

-

Bromo Group (-Br): The bromine atom introduces polarity and can participate in halogen bonding.

-

Ethyl Group (-CH₂CH₃): This aliphatic group contributes to the nonpolar character of the molecule.

Based on these features, we can predict the solubility of this compound in different classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The amine and pyridine nitrogen can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are weaker hydrogen bond acceptors compared to protic and aprotic polar solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents can accommodate the polar groups of the solute. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving a molecule with significant hydrogen bonding potential. |

| Aliphatic | Hexane, Heptane | Very Low | The significant mismatch in polarity and intermolecular forces will result in poor solubility. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The "gold standard" for solubility measurement is the shake-flask method.[5] The following section details a robust protocol for this method.

Shake-Flask Method for Equilibrium Solubility Determination

This method establishes the thermodynamic equilibrium solubility of a compound at a specific temperature.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulate matter.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[6] However, this relationship should be determined experimentally for each solvent system.

-

Purity of the Solute: Impurities can affect the crystal lattice energy and, consequently, the solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Data Interpretation and Application

The obtained solubility data can be used to construct a solvent selection guide for various applications.

Logical Relationship Diagram

Caption: Relationship between solubility data and its application in chemical processes.

Conclusion

While direct, published solubility data for this compound is scarce, a combination of theoretical prediction and standardized experimental protocols provides a robust framework for researchers. The molecular structure suggests high solubility in polar protic and aprotic solvents, and low solubility in nonpolar solvents. The detailed shake-flask method presented in this guide offers a reliable means to obtain accurate solubility data, which is crucial for the successful synthesis, purification, and formulation of this important chemical intermediate.

References

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- solubility experimental methods.pptx - Slideshare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives - Benchchem.

- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine - Benchchem.

-

Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rheolution.com [rheolution.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data of 6-Bromo-4-ethylpyridin-3-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-4-ethylpyridin-3-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers in drug development and materials science, NMR is indispensable for the structural elucidation and purity assessment of novel compounds.[1] Pyridine derivatives, a class of heterocyclic compounds, are of particular interest due to their prevalence in pharmaceuticals and agrochemicals.[1] This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a substituted pyridine with potential applications in organic synthesis.

This document will present a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy of pyridine derivatives. Furthermore, it will lay out a comprehensive, best-practice protocol for the experimental acquisition and interpretation of this data.

Predicted NMR Spectral Data for this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts of the pyridine ring protons are significantly influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom and the pyridine nitrogen will deshield adjacent protons, shifting them downfield, while the electron-donating amino and ethyl groups will cause an upfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | s | - |

| H-5 | 6.8 - 7.0 | s | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -CH₂- | 2.5 - 2.7 | q | ~7.5 |

| -CH₃ | 1.1 - 1.3 | t | ~7.5 |

Rationale for Predictions:

-

H-2 and H-5: These two aromatic protons are singlets as they do not have any adjacent protons to couple with. H-2 is expected to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing nitrogen atom.

-

-NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

-CH₂- and -CH₃: The ethyl group will present as a quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 135 - 138 |

| C-4 | 148 - 152 |

| C-5 | 118 - 122 |

| C-6 | 130 - 133 |

| -CH₂- | 22 - 25 |

| -CH₃ | 13 - 16 |

Rationale for Predictions:

-

The chemical shifts of the pyridine ring carbons are predicted based on the additivity of substituent chemical shifts (SCS) for bromo, ethyl, and amino groups on a pyridine ring.[4]

-

The carbons directly attached to the nitrogen (C-2 and C-6) and the bromine (C-6) are expected to be significantly deshielded.

-

The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following section details a robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if the compound has limited solubility in CDCl₃. The choice of solvent can affect the chemical shifts.[5]

-

Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak.

Spectrometer Setup and ¹H NMR Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: Use a 30-45° pulse angle to reduce the experiment time without significantly compromising signal intensity.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for ¹H NMR).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.[6]

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition

-

Acquisition Mode: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse angle is often used to maximize the signal.

-

Spectral Width: The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to obtain a good signal-to-noise ratio.

-

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Spectral Interpretation and Structural Assignment

¹H NMR Spectrum Interpretation

-

Chemical Shift: The positions of the signals along the x-axis (in ppm) provide information about the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the atoms.

¹³C NMR Spectrum Interpretation

-

Chemical Shift: The chemical shift of each carbon signal indicates its electronic environment. Carbons attached to electronegative atoms or in aromatic systems appear at higher chemical shifts (downfield).

-

Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbons in the molecule.

2D NMR for Unambiguous Assignment

For complex molecules, 2D NMR experiments are invaluable for unambiguous signal assignment.[1]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is useful for identifying quaternary carbons and piecing together molecular fragments.

Logical Flow for Spectral Assignment

Caption: Logical workflow for the assignment of NMR signals.

Troubleshooting and Advanced Considerations

-

Broad Signals: Broadening of NMR signals can be due to several factors, including the presence of paramagnetic impurities, chemical exchange, or quadrupolar relaxation (especially for protons near a nitrogen atom). For the -NH₂ group, proton exchange with residual water in the solvent can also cause broadening.

-

Overlapping Signals: In some cases, signals may overlap, making interpretation difficult. Running the spectrum on a higher field instrument can improve signal dispersion.[6] Changing the solvent or the temperature can also alter chemical shifts and resolve overlapping peaks.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic features that can be used to confirm its structure. The aromatic protons will appear as two singlets in the downfield region, while the ethyl group will show a characteristic quartet and triplet pattern in the upfield region. The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven non-equivalent carbon atoms. By following the detailed experimental protocol and interpretation guide provided, researchers can confidently acquire and analyze the NMR data for this compound and its derivatives, facilitating its use in further research and development.

References

-

Journal of Chemical Information and Modeling, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", [Link]

-

Journal of Chemical Information and Modeling, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", [Link]

-

The Royal Society of Chemistry, "Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr", [Link]

-

Semantic Scholar, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", [Link]

-

Molecules, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds", [Link]

-

Wiley-VCH, "Supporting Information", [Link]

-

Canadian Journal of Chemistry, "A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine", [Link]

-

Acta Chimica Academiae Scientiarum Hungaricae, "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides", [Link]

-

DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)", [Link]

-

Inorganic Chemistry, "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes", [Link]

-

Magnetic Resonance in Chemistry, "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics", [Link]

-

The Journal of Chemical Physics, "Analysis of the NMR Spectrum of Pyridine", [Link]

-

Magnetic Resonance in Chemistry, "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE", [Link]

-

ResearchGate, "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...", [Link]

-

PubChem, "6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094", [Link]

-

Matrix Fine Chemicals, "6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0", [Link]

-

ResearchGate, "(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums", [Link]

-

Magnetochemistry, "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones", [Link]

-

Molecules, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities", [Link]

-

PubChem, "6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine", [Link]

Sources

mass spectrometry analysis of 6-Bromo-4-ethylpyridin-3-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-4-ethylpyridin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical and materials science research. As drug development professionals and researchers, a robust understanding of a molecule's behavior within a mass spectrometer is critical for its unambiguous identification, structural elucidation, and quantification. This document moves beyond standard operating procedures to explain the causality behind analytical choices, ensuring a reproducible and scientifically sound methodology.

Introduction to this compound

This compound is a substituted pyridine derivative. Its structure, featuring a bromine atom, an ethyl group, and a primary amine, presents distinct characteristics that are highly amenable to mass spectrometric analysis. The presence of the basic amine and pyridine nitrogen makes it particularly suitable for soft ionization techniques like Electrospray Ionization (ESI), while the overall structure provides a unique fragmentation "fingerprint" essential for its characterization in complex matrices.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Monoisotopic Mass | 200.00036 Da | Calculated |

| CAS Number | 929617-29-8 | [1] |

Core Principles: Ionization and Instrumentation

The choice of ionization technique is the most critical parameter in developing a mass spectrometry method. The goal is to efficiently generate gas-phase ions from the analyte with minimal in-source degradation.

Electrospray Ionization (ESI) for LC-MS Analysis

ESI is the premier choice for this molecule due to the presence of two basic sites: the primary amine (-NH₂) and the pyridine ring nitrogen. In a positive ion mode ESI experiment, the acidic mobile phase readily donates a proton to one of these sites, forming a stable, even-electron protonated molecule, [M+H]⁺. This process is highly efficient and gentle, typically resulting in an abundant signal for the precursor ion with little to no fragmentation in the source. This is ideal for subsequent tandem mass spectrometry (MS/MS) experiments where fragmentation is induced under controlled conditions.

Electron Ionization (EI) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is the standard. EI is a high-energy "hard" ionization technique where the sample is bombarded with 70 eV electrons.[2] This process not only ionizes the molecule by ejecting an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[3] While the molecular ion may be less abundant or even absent, the resulting fragmentation pattern is highly characteristic and can be compared against spectral libraries for identification.

The Isotopic Signature: A Self-Validating System

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). Consequently, any ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with nearly equal intensity. This provides an immediate and trustworthy confirmation of the presence of bromine in the molecular ion and any bromine-containing fragments.

Table 2: Expected m/z for the Protonated Molecule [M+H]⁺

| Isotope Combination | Monoisotopic Mass (Da) | Expected m/z | Relative Abundance |

| C₇H₉⁷⁹Br N₂ + H⁺ | 200.00036 | 201.0076 | ~100% |

| C₇H₉⁸¹Br N₂ + H⁺ | 201.99831 | 203.0055 | ~97.3% |

This predictable isotopic pattern is a powerful tool for distinguishing the analyte signal from background noise and for validating the elemental composition of fragment ions.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]⁺ at m/z 201/203) provides structural information. The fragmentation pathways are governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, driven by the loss of stable neutral molecules or radicals.

-

Loss of Ammonia (NH₃): Cleavage of the C-N bond of the protonated amine can lead to the loss of a neutral ammonia molecule. This is a common pathway for primary amines.

-

Loss of Ethene (C₂H₄): A rearrangement reaction can lead to the elimination of the ethyl group as neutral ethene.

-

Loss of Hydrogen Bromide (HBr): The elimination of HBr is a characteristic fragmentation for brominated aromatic compounds.[4] This results in a fragment ion that no longer exhibits the bromine isotopic pattern.

-

Loss of Ethyl Radical (•C₂H₅): Homolytic cleavage can result in the loss of an ethyl radical.

Below is a diagram illustrating the most probable fragmentation cascade.

Table 3: Summary of Predicted Fragment Ions from [M+H]⁺

| Precursor Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure |

| 201 / 203 | 184 / 186 | NH₃ (17.03 Da) | 6-Bromo-4-ethylpyridine ion |

| 201 / 203 | 173 / 175 | C₂H₄ (28.05 Da) | 6-Bromo-pyridin-3-amine ion |

| 201 / 203 | 121.076 | HBr (79.92/81.92 Da) | 4-ethylpyridin-3-amine radical cation |

| 173 / 175 | 94.05 | Br• (78.92/80.92 Da) | Pyridin-3-amine radical cation |

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization, particularly of collision energy, is essential for maximizing sensitivity for a specific instrument.

Protocol 1: LC-MS/MS Analysis

This method is ideal for quantification and confirmation in complex matrices like biological fluids or reaction mixtures.

1. Sample Preparation:

- Accurately weigh and dissolve the reference standard in methanol or acetonitrile to create a 1 mg/mL stock solution.

- Perform serial dilutions to create working standards (e.g., 1-1000 ng/mL).

- Dilute the unknown sample in the initial mobile phase composition.

- Filter all samples through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

3. Mass Spectrometry Parameters (Positive ESI):

- Ionization Mode: Positive Electrospray Ionization (+ESI).

- Scan Type: Multiple Reaction Monitoring (MRM).

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Gas (N₂): 800 L/hr at 400 °C.

- Collision Gas: Argon.

- MRM Transitions (Collision Energy requires optimization):

- Quantitative: 201.0 -> 121.1 (Collision Energy ~25-35 eV)

- Confirmatory: 203.0 -> 175.0 (Collision Energy ~15-25 eV)

Protocol 2: GC-MS Analysis

This method is suitable for volatile, thermally stable compounds and provides library-searchable spectra.

1. Sample Preparation:

- Dissolve the sample in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate.

- Ensure the sample is anhydrous.

2. Gas Chromatography Parameters:

- Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Inlet Temperature: 250 °C.

- Injection Mode: Split (e.g., 20:1 ratio).

- Oven Program: 80 °C hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

3. Mass Spectrometry Parameters (EI):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Mode: Full Scan.

- Scan Range: m/z 40 - 350.

Visualization of the Analytical Workflow

A systematic approach is crucial for reproducible results. The diagram below outlines the logical flow from sample receipt to final data interpretation.

Sources

IUPAC name and synonyms for 6-Bromo-4-ethylpyridin-3-amine

An In-depth Technical Guide to 6-Bromo-4-ethylpyridin-3-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, core reactivity, and its strategic application in the synthesis of complex molecular architectures relevant to modern therapeutic discovery. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate.

Compound Identification and Physicochemical Properties

This compound is a substituted aminopyridine featuring a bromine atom, which serves as a highly versatile functional handle for downstream chemical modifications, particularly in cross-coupling reactions. The ethyl group at the 4-position and the amino group at the 3-position provide steric and electronic influences that can be exploited in synthetic design.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 929617-29-8[1][2][3] |

| Molecular Formula | C₇H₉BrN₂[1][3] |

| Molecular Weight | 201.06 g/mol [1][3] |

| Canonical SMILES | CCC1=CC(=NC=C1N)Br[3] |

| MDL Number | MFCD12024434[1] |

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogues and standard chemical principles.

Table 2: Physicochemical and Safety Data

| Property | Value / Information | Source / Rationale |

|---|---|---|

| Appearance | Likely a solid at room temperature. | Based on common aminopyridine analogues. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural characteristics. |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C.[1] | Supplier recommendation to prevent degradation. |

| Hazards | While specific data is unavailable, related compounds like 6-Bromo-4-methylpyridin-3-amine are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation.[4] | Prudent to handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection in a well-ventilated fume hood. |

Plausible Synthesis via Regioselective Bromination

The synthesis of this compound is not extensively detailed in the literature. However, a robust and logical pathway can be designed based on established methods for the regioselective bromination of aminopyridines.[5] The most direct approach involves the electrophilic bromination of the precursor, 4-ethylpyridin-3-amine.

The primary challenge in this synthesis is controlling the position of bromination. The amino group is a strong activating, ortho, para-director. In the 3-aminopyridine scaffold, this activation strongly directs incoming electrophiles to the 2, 4, and 6 positions. To achieve selective bromination at the 6-position, careful selection of the brominating agent and reaction conditions is paramount. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a controlled source of electrophilic bromine, minimizing over-bromination.[5]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the bromination of similar aminopyridines.[5] Note: This reaction should be performed by trained personnel in a fume hood with appropriate PPE.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-ethylpyridin-3-amine (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) and stir until all the solid has dissolved.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and improve regioselectivity.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes. Monitor the internal temperature to ensure it does not rise significantly above 5°C. The controlled addition prevents the formation of di-brominated and other isomeric byproducts.

-

Reaction: After the full addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.

Core Reactivity: A Versatile Scaffold for Drug Discovery

The true value of this compound lies in its bifunctional nature. The bromine atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex C-C and C-N bonds that define many modern pharmaceuticals.[6]

The two most powerful applications are:

-

Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species (e.g., an arylboronic acid). This is a cornerstone reaction for creating biaryl structures, which are prevalent in kinase inhibitors.[6]

-

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the aryl bromide with an amine. This reaction is instrumental for linking heterocyclic cores, a common strategy in medicinal chemistry.[6]

Caption: Core reactivity pathways for this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl derivative, a common intermediate in kinase inhibitor development.[6][7]

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of catalyst and ligand is crucial and may require screening for optimization.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to 85-95°C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward.

-

Monitoring: Monitor the reaction for 12-18 hours by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to yield the final biaryl product.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in robust, scalable, and modular reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the modern synthetic chemist's toolbox. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to harness the synthetic potential of this important heterocyclic intermediate in the creation of novel and impactful therapeutic agents.

References

-

PubChem. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094. PubChem. Available from: [Link].

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link].

-

Chemistry LibreTexts. Naming Amines. Chemistry LibreTexts. Available from: [Link].

Sources

- 1. 929617-29-8|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. labshake.com [labshake.com]

- 4. 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 6-Bromo-4-ethylpyridin-3-amine: Commercial Availability, Synthesis, and Application in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic building blocks are the linchpin for the development of novel therapeutics. Among these, substituted aminopyridines represent a privileged scaffold, frequently found at the core of biologically active molecules, particularly kinase inhibitors. This guide provides an in-depth technical overview of 6-Bromo-4-ethylpyridin-3-amine (CAS No. 929617-29-8), a functionalized pyridine derivative poised for application in drug discovery and synthetic chemistry.

While direct literature on the ethyl-substituted variant is less extensive than its methyl counterpart (6-Bromo-4-methylpyridin-3-amine), its chemical logic and reactivity profile place it as a valuable intermediate. The strategic placement of the bromine atom at the 6-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, and the 3-amino group provides a crucial interaction point for biological targets. This document will detail its commercial availability, infer logical synthetic routes based on established chemistry, and present its potential applications, particularly in the synthesis of kinase inhibitors, supported by validated experimental protocols for analogous compounds.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 929617-29-8 | [1] |

| Molecular Formula | C₇H₉BrN₂ | - |

| Molecular Weight | 201.06 g/mol | - |

| Boiling Point | 319.2±37.0 °C (Predicted) | [2] |

| Density | 1.501±0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.51±0.18 (Predicted) | [2] |

| IUPAC Name | This compound | - |

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development quantities. The availability of this compound facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house synthesis from basic starting materials.

| Supplier | Catalog Number | Purity/Notes |

| BLD Pharm | BD109849 | Available for online orders.[3] |

| Shanghai Aladdin Biochemical Technology Co., LTD | - | Pricing available for 100mg, 250mg, and 1g quantities. |

| Amole Chemicals | - | 97% purity. |

| Allbio pharm Co., Ltd | AD00459 | 95% purity. |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathways: A Representative Approach

The primary challenge in the bromination of 3-aminopyridine derivatives is achieving regioselectivity. The amino group is a strong activating, ortho, para-director. To favor bromination at the 6-position, which is para to the amino group, specific brominating agents and reaction conditions are employed. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Representative Bromination

The following protocol is adapted from the direct bromination of 3-aminopyridine and serves as a robust starting point for the synthesis of the title compound.[4]

Materials:

-

4-ethylpyridin-3-amine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.0-1.2 eq.)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-ethylpyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes. It is crucial to maintain a low temperature during the addition to control the reaction's exothermicity and improve regioselectivity.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and then with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel to obtain the final product of high purity.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 6-bromopyridin-3-amine scaffold is a cornerstone in the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The utility of this compound in this context is twofold:

-

The Bromine Atom as a Synthetic Handle: The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling medicinal chemists to systematically explore the chemical space and optimize the inhibitor's interaction with the target kinase.[5]

-

The Aminopyridine Moiety as a Hinge-Binding Motif: The aminopyridine core itself is a well-established "hinge-binding" motif. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, which is a key anchoring point for many ATP-competitive inhibitors.[5]

The ethyl group at the 4-position can further modulate the compound's properties by influencing its solubility, metabolic stability, and steric interactions within the kinase's binding pocket.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of a 6-bromopyridin-3-amine derivative with an arylboronic acid. This procedure is representative of how this compound would be utilized in a drug discovery program.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq.)

-

Degassed 1,4-Dioxane

-

Degassed Water

-

Ethyl Acetate

-

Schlenk flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon).

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.). Then, add degassed 1,4-dioxane and degassed water, typically in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically run for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The following information is based on the SDS for the structurally similar compound 3-Amino-5-bromo-6-ethylpyridine and should be used as a guideline only.[6] Users must perform their own risk assessment and consult a validated SDS for the specific product they are handling.

GHS Hazard Classification:

-

Skin Irritation: Category 2 (H315: Causes skin irritation)[6]

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6]

-

Specific Target Organ Toxicity - Single Exposure: Category 3, Respiratory System (H335: May cause respiratory irritation)[6]

Signal Word: Warning[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[6]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE).

Conclusion

This compound emerges as a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its structure is primed for creating diverse molecular libraries through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. While specific literature for this ethyl-substituted analogue is still developing, its utility can be confidently extrapolated from the rich chemistry of the broader 6-bromopyridin-3-amine class. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

PubChem. 6-Bromo-4-methylpyridin-3-amine. [Link]

-

Matrix Fine Chemicals. 6-BROMO-4-METHYLPYRIDIN-3-AMINE | CAS 156118-16-0. [Link]

-

PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 929617-29-8 [m.chemicalbook.com]

- 3. 929617-29-8|this compound|BLD Pharm [bldpharm.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]

The Strategic Synthesis of 6-Bromo-4-ethylpyridin-3-amine: A Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Positioned Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. Among the vast array of substituted pyridines, 6-Bromo-4-ethylpyridin-3-amine emerges as a particularly valuable building block. The strategic placement of the bromo, ethyl, and amino groups offers a trifecta of synthetic handles, enabling chemists to forge complex molecular structures with high regiochemical control. This guide provides a comprehensive overview of the regioselective synthesis of this key intermediate, delving into the underlying chemical principles and offering field-proven insights for its practical application. The aminopyridine moiety is a common feature in a variety of biologically active compounds, including a notable number of kinase inhibitors.[1]

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound suggests several potential synthetic pathways. The core challenge lies in the regioselective introduction of the three distinct substituents onto the pyridine core. The order of these transformations is critical to achieving the desired isomer and maximizing overall yield. Key bond disconnections point towards precursor molecules such as 4-ethylpyridin-3-amine, 3-nitro-4-ethylpyridine, or a pre-brominated pyridine derivative. Each approach presents its own set of advantages and challenges related to directing group effects and the reactivity of the pyridine ring.

Synthetic Strategies and Mechanistic Considerations

The electron-deficient nature of the pyridine ring dictates its reactivity towards electrophilic and nucleophilic reagents. Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally sluggish and typically occurs at the 3-position.[2][3][4] The presence of activating or deactivating groups significantly influences the regiochemical outcome of subsequent reactions.

Strategy 1: Bromination of 4-Ethylpyridin-3-amine

This approach appears to be the most direct route, starting from the readily available or synthetically accessible 4-ethylpyridin-3-amine. The powerful activating and ortho-, para-directing effect of the amino group would be expected to facilitate electrophilic bromination.

Causality Behind Experimental Choices: The amino group at the 3-position strongly activates the pyridine ring towards electrophilic substitution. Its directing effect would favor bromination at the 2- and 6-positions. The ethyl group at the 4-position provides some steric hindrance at the 5-position, further favoring substitution at the less hindered 6-position.

Experimental Workflow Diagram:

Caption: Late-stage bromination of 4-ethylpyridin-3-amine.

Strategy 2: Nitration, Bromination, and Reduction Sequence

An alternative strategy involves an initial nitration of a 4-ethylpyridine precursor, followed by bromination and subsequent reduction of the nitro group to the desired amine. This multi-step approach offers a different level of regiochemical control.

Causality Behind Experimental Choices: The nitro group is a strong deactivating and meta-directing group. Nitration of 4-ethylpyridine would likely yield 4-ethyl-3-nitropyridine. Subsequent bromination would then be directed by both the nitro and ethyl groups. The final reduction of the nitro group is a well-established and high-yielding transformation.[5][6]

Experimental Workflow Diagram:

Caption: Multi-step synthesis via a nitropyridine intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Ethylpyridin-3-amine

While 4-ethylpyridin-3-amine is commercially available[7], a synthetic route from 3-bromo-4-methylpyridine provides a scalable option.

-

To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water is added an ethylating agent (e.g., ethylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₃PO₄, 2.2 eq). The Suzuki cross-coupling reaction is a powerful method for C-C bond formation.[8]

-

The reaction mixture is heated to reflux (e.g., 90 °C) for 18 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-ethylpyridin-3-amine.

Protocol 2: Regioselective Bromination of 4-Ethylpyridin-3-amine

-